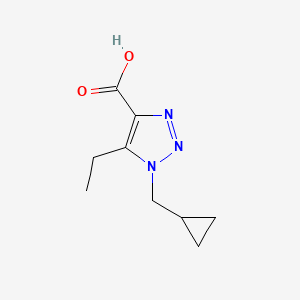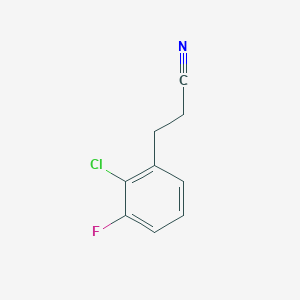![molecular formula C8H15NO B13557995 {5-Azaspiro[2.5]octan-7-yl}methanol](/img/structure/B13557995.png)
{5-Azaspiro[2.5]octan-7-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{5-Azaspiro[2.5]octan-7-yl}methanol is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a spirocyclic framework, which includes a nitrogen atom within the ring system, making it a valuable scaffold in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {5-Azaspiro[2.5]octan-7-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methanol group. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the spirocyclic core. This is followed by functionalization to introduce the methanol group.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
{5-Azaspiro[2.5]octan-7-yl}methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced under specific conditions to modify the spirocyclic ring or the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions at the nitrogen atom.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups to the nitrogen atom.
Scientific Research Applications
{5-Azaspiro[2.5]octan-7-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound’s unique structure makes it a useful tool in studying biological processes and interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {5-Azaspiro[2.5]octan-7-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the spirocyclic ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This makes the compound a valuable tool in studying and modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
{4-Azaspiro[2.5]octan-7-yl}methanol: Similar in structure but with a different position of the nitrogen atom.
Spirocyclic amines: A broader class of compounds with similar spirocyclic frameworks but varying functional groups.
Uniqueness
{5-Azaspiro[2.5]octan-7-yl}methanol is unique due to its specific spirocyclic structure and the presence of the methanol group. This combination of features makes it particularly valuable in medicinal chemistry and other research areas, as it offers a distinct set of properties and reactivity compared to other similar compounds.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
5-azaspiro[2.5]octan-7-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-5-7-3-8(1-2-8)6-9-4-7/h7,9-10H,1-6H2 |
InChI Key |
OCKFLKQCNSGZQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CC(CNC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[2.3]hexane-4-carboxylicacid](/img/structure/B13557919.png)
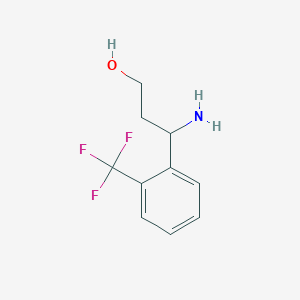
![tert-butylN-[(2-methylprop-2-en-1-yl)oxy]carbamate](/img/structure/B13557941.png)
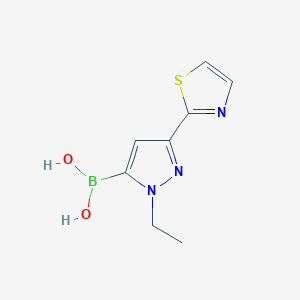
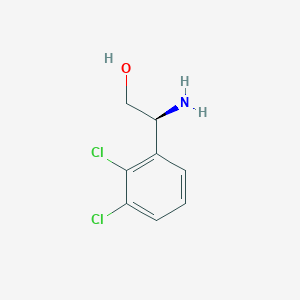
![8-Bromoimidazo[1,2-a]pyridin-5-aminehydrochloride](/img/structure/B13557958.png)
![1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-imidazole](/img/structure/B13557965.png)

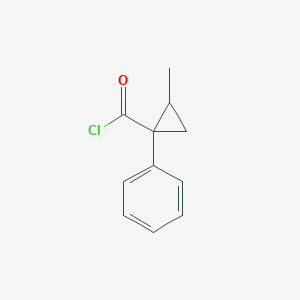
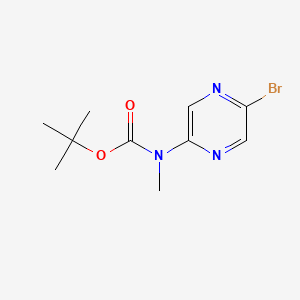
![N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]-5,6,7,8-tetrahydroindolizine-1-carboxamide hydrochloride](/img/structure/B13557974.png)
